5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
CAS No.: 339024-74-7
Cat. No.: VC5032879
Molecular Formula: C13H9Cl2NO3
Molecular Weight: 298.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339024-74-7 |
---|---|
Molecular Formula | C13H9Cl2NO3 |
Molecular Weight | 298.12 |
IUPAC Name | 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H9Cl2NO3/c14-10-3-1-2-8(4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) |
Standard InChI Key | RZLVKMJJANTOPJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid, reflecting its structural features: a pyridine ring substituted at positions 1, 3, 5, and 6. Key substituents include a 3-chlorobenzyl group at position 1, a carboxylic acid at position 3, and a ketone at position 6. The SMILES notation (C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O
) and InChIKey (RZLVKMJJANTOPJ-UHFFFAOYSA-N
) further clarify its connectivity .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS No. | 339024-74-7 |
Molecular Formula | C₁₃H₉Cl₂NO₃ |
Molecular Weight | 298.12 g/mol |
IUPAC Name | 5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |
Synthesis and Physicochemical Properties
Physicochemical Characteristics
-
Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group, though experimental data remain unpublished .
-
Stability: The electron-withdrawing chlorine atoms and ketone group may render the compound susceptible to hydrolysis under acidic or basic conditions, necessitating storage in inert environments.
Target Pathway | Proposed Mechanism |
---|---|
Bacterial cell wall synthesis | Disruption of transpeptidase activity |
Eukaryotic kinase signaling | Competitive ATP binding inhibition |
Future Research Directions
-
Synthesis Optimization: Development of scalable, high-yield routes using green chemistry principles.
-
Biological Screening: Systematic evaluation against microbial strains and cancer cell lines.
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Structure-Activity Relationships (SAR): Modifying the benzyl or carboxylic acid groups to enhance potency or reduce toxicity.
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